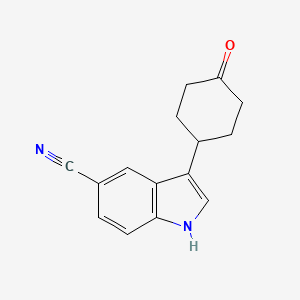
3-(4-oxocyclohexyl)-1H-indole-5-carbonitrile
Cat. No. B8776034
M. Wt: 238.28 g/mol
InChI Key: RFBIRJMDMJALSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06110956
Procedure details


This compound was prepared in the manner as described above for (3a) by replacing 4-(5-fluoro-1H-3-indolyl)-cyclohexanone ethylene ketal with 4-(5-cyano-1H-3-indolyl)-cyclohexanone ethylene ketal (6 g) in 81% (4.0 g) of product as a white solid: mp 162.5-164° C.

Name
4-(5-cyano-1H-3-indolyl)-cyclohexanone ethylene ketal
Quantity
6 g
Type
reactant
Reaction Step Two

[Compound]
Name
product
Quantity
4 g
Type
solvent
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
FC1C=C2C(=CC=1)NC=C2C1CCC(=O)CC1.C1O[C:21]2([CH2:26][CH2:25][CH:24]([C:27]3[C:35]4[C:30](=[CH:31][CH:32]=[C:33]([C:36]#[N:37])[CH:34]=4)[NH:29][CH:28]=3)[CH2:23][CH2:22]2)[O:20]C1>>[C:36]([C:33]1[CH:34]=[C:35]2[C:30](=[CH:31][CH:32]=1)[NH:29][CH:28]=[C:27]2[CH:24]1[CH2:25][CH2:26][C:21](=[O:20])[CH2:22][CH2:23]1)#[N:37]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2C(=CNC2=CC1)C1CCC(CC1)=O
|
Step Two
|
Name
|
4-(5-cyano-1H-3-indolyl)-cyclohexanone ethylene ketal
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1COC2(CCC(CC2)C2=CNC3=CC=C(C=C23)C#N)O1
|
Step Three
[Compound]
|
Name
|
product
|
|
Quantity
|
4 g
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound was prepared in the manner
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#N)C=1C=C2C(=CNC2=CC1)C1CCC(CC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
